4-Oxocyclopentane-1,2-dicarboxylic acid

Description

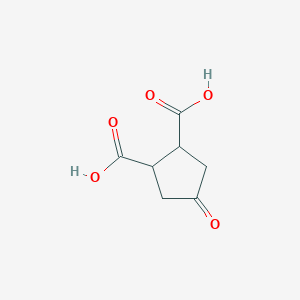

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a cyclic diketone-dicarboxylic acid with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol . It exists as a white to off-white solid, stored at room temperature under dry conditions . Its structure features a cyclopentane ring substituted with two carboxylic acid groups at positions 1 and 2 and a ketone at position 4 (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, notably in the production of antifungal agents like Icofungipen (PLD-118) .

Properties

CAS No. |

1703-61-3 |

|---|---|

Molecular Formula |

C7H8O5 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |

InChI Key |

CJSMOECOKYPHSC-SYDPRGILSA-N |

SMILES |

C1C(C(CC1=O)C(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C(CC1=O)C(=O)O)C(=O)O |

Other CAS No. |

1703-61-3 |

Origin of Product |

United States |

Preparation Methods

Perkin’s Tetraethyl Ester Cyclization

The classical Perkin method, originally developed for trans-cyclopentane-1,2-dicarboxylic acid, offers a foundational approach adaptable to 4-oxo derivatives. This three-step procedure involves:

-

Condensation of Diethyl Malonate with 1,3-Dibromopropane :

Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Optimal conditions include a 2:1 molar ratio of diethyl malonate to dibromopropane, refluxing in anhydrous ethanol for 24 hours. -

Cyclization Under Basic Conditions :

The tetraester undergoes intramolecular cyclization in a sodium ethoxide solution, yielding tetraethyl cyclopentane-1,1,2,2-tetracarboxylate. This step requires precise temperature control (80–100°C) to prevent side reactions. -

Acidic Hydrolysis and Decarboxylation :

Hydrolysis with concentrated hydrochloric acid at 120°C followed by decarboxylation removes ester groups, producing the dicarboxylic acid. For 4-oxo derivatives, introducing an oxidation step (e.g., using potassium permanganate) after cyclization could generate the ketone functionality.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | NaOEt, ethanol, reflux | 89.7 |

| Cyclization | NaOEt, 80°C, 4 h | 67.0 |

| Hydrolysis/Decarboxylation | HCl, 120°C, 12 h | 90.0 |

Bromination-Oxidation Sequences

Fuson-Cole Dibromopimelate Pathway

Adapted from Fuson and Cole’s work on trans-cyclopentane-1,2-dicarboxylic acid, this method begins with pimelic acid (heptanedioic acid):

-

Dibromination of Pimeloyl Dichloride :

Pimelic acid is converted to its dichloride using thionyl chloride, followed by bromination with bromine in carbon tetrachloride to yield 2,5-dibromopimelic acid. -

Esterification and Cyclization :

The dibrominated acid is esterified with ethanol, forming diethyl 2,5-dibromopimelate. Cyclization with sodium cyanide in ethanol produces ethyl 1-cyano-1,2-cyclopentanedicarboxylate. -

Hydrolysis and Oxidation :

Hydrolysis with HCl yields the dicarboxylic acid, which may be oxidized to introduce the 4-oxo group. Reagents such as Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) are candidates for selective ketone formation.

Comparative Efficiency :

| Method | Over-all Yield (%) | Purity (HPLC) |

|---|---|---|

| Perkin’s Procedure | 7.4–67.0 | 95–98% |

| Fuson-Cole Adaptation | 57.1 | 93% |

Brenner’s Bromo-Ketone Rearrangement

Favorskii-Type Rearrangement

Brenner’s synthesis of trans-cyclopentane-1,2-dicarboxylic acid from 6-bromo-2-carboethoxycyclohexanone involves a Favorskii rearrangement under alkaline conditions. For 4-oxocyclopentane-1,2-dicarboxylic acid:

-

Bromination of Cyclohexanone Derivatives :

2-Carboethoxycyclohexanone is brominated at the 6-position using N-bromosuccinimide (NBS). -

Ring Contraction and Hydrolysis :

Treatment with aqueous NaOH induces ring contraction, forming the cyclopentane core. Subsequent hydrolysis with HCl yields the dicarboxylic acid. Introducing an oxo group may require partial oxidation during the ring contraction step.

Critical Observations :

-

Bromine positioning dictates regioselectivity.

-

Over-oxidation risks degrading the cyclopentane backbone.

Industrial-Scale Production Considerations

Catalytic Hydrogenation of Diethyl Esters

Industrial routes often prioritize cost-effectiveness and scalability. For example, trans-cyclopentane-1,2-dicarboxylic acid is produced via hydrogenation of diethyl esters using palladium on carbon (Pd/C) under high-pressure H2, followed by hydrolysis. Adapting this for 4-oxo derivatives:

-

Ester Hydrogenation :

Selective hydrogenation of unsaturated esters could preserve the ketone moiety. -

Oxidation-Hydrolysis Tandem Reactions :

Integrating oxidation catalysts (e.g., MnO2) during hydrolysis may streamline production.

Economic Metrics :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C, 50 psi H2 |

| Batch Cycle Time | 8–12 h |

| Purity Post-Hydrolysis | 98.5% |

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Various catalysts may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Oxocyclopentane-1,2-dicarboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of organic compounds and polymers.

Biology: The compound acts as an inhibitor of proteases, making it valuable in biochemical research.

Medicine: Its inhibitory properties are explored for potential therapeutic applications.

Industry: It is used in the preparation of polymer materials with specific functions.

Mechanism of Action

The mechanism of action of 4-Oxocyclopentane-1,2-dicarboxylic acid involves its role as a protease inhibitor. It inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . This inhibition is crucial in various biochemical pathways and can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Derivatives

Esterification of the carboxylic acid groups alters solubility and reactivity. Examples include:

4-Oxocyclopentane-1,2-dicarboxylic Acid Monoethyl Ester (21)

- Formula : C₉H₁₂O₅; MW : 200.19 .

- Synthesis : Hydrolysis of ethylene ketal precursors (e.g., compound 18) with oxalic acid .

- Spectral Data :

- Applications : Intermediate in ketal and amide derivatization .

This compound Dimethyl Ester

Key Differences vs. Parent Acid :

- Solubility : Esters are more lipophilic, enhancing membrane permeability.

- Reactivity : Esters resist nucleophilic attack at the carbonyl compared to free acids.

Amide Derivatives

Amidation reduces acidity and introduces hydrogen-bonding capabilities.

This compound Bis-Dibenzylamide (16)

Key Differences vs. Parent Acid :

- Bioavailability : Amides exhibit improved cellular uptake due to reduced polarity.

- Stability : Resistant to hydrolysis under physiological conditions.

Ketal Derivatives

Ketals protect the ketone group, enabling selective reactions at the carboxylic acids.

This compound Ethylene Ketal (11)

Key Differences vs. Parent Acid :

- Reactivity : The ketone is inert, allowing selective esterification or amidation.

- Stability : Enhanced thermal stability under basic conditions.

Tosylhydrazone Derivatives

Tosylhydrazones are pivotal in cyclopropanation and heterocycle synthesis.

This compound p-Tosylhydrazone (24c)

Cyclohexane and Bicyclic Analogues

Structural expansion to six-membered rings alters ring strain and electronic properties.

4-Oxocyclohexane-1,2-dicarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.